D-Glucosylurea
Description
Properties
CAS No. |
5962-14-1 |
|---|---|
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
FKWQEFWENKGUGF-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation from Protected β-D-Glucopyranosylurea Derivatives
One established approach involves the acylation of per-O-acetylated β-D-glucopyranosylurea derivatives, which serve as intermediates for further functionalization:
- Starting Material : Per-O-acetylated β-D-glucopyranosylurea (compound 5), which can be prepared via its phosphinimine derivative.
- Acylation Reaction : The per-O-acetylated glucopyranosylurea is reacted with various acyl chlorides (RCOCl) in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst in dry chloroform under reflux conditions.
- Workup : After completion (monitored by TLC), the reaction mixture is quenched with ice water, extracted, washed, dried, and purified by flash chromatography.
- Yields : Moderate yields ranging from 35% to 67% are typical depending on the acyl chloride used.
- Deprotection : Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) affords fully deprotected N-acyl-β-D-glucopyranosylureas.
This method allows the synthesis of a variety of N-acyl glucosylureas, which can be further tailored for biological evaluation.
Protecting Group-Free Synthesis via Acid-Catalyzed Condensation
A more direct and efficient method involves the protecting group-free synthesis of D-glucosylurea by acid-catalyzed condensation of unprotected D-glucose with urea or N-substituted ureas in aqueous acidic media:
- Reaction Conditions : Typically, D-glucose is reacted with an excess of urea (e.g., 10 equivalents) in 6 M hydrochloric acid at room temperature for about 3 days.
- Product Isolation : After neutralization with sodium bicarbonate, the crude mixture is concentrated, and the product can be isolated by crystallization or acetylation followed by chromatography.
- Stereoselectivity : The reaction predominantly yields the β-anomer of the glucosylurea, attributed to thermodynamic control and steric factors favoring the equatorial position of the bulky urea substituent at the anomeric center.
- Yields : Yields of around 68–70% for the β-anomer have been reported for N-methylurea glucosylurea.
- Scope : This method is applicable to various N-substituted ureas, including n-butylurea and β-phenethylurea, with yields ranging from moderate to good and high β-selectivity (>90%).
Optimized Conditions and Comparative Yields
Two main methods (Method A and Method B) have been developed for the protecting group-free synthesis, differing in acid concentration, urea equivalents, solvent system, and reaction time:
| Entry | Urea Type | Method A Conditions | Yield (%) | β:α Ratio | Method B Conditions | Yield (%) | β:α Ratio |
|---|---|---|---|---|---|---|---|
| A | N-Butylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 67 | 93:7 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 65 | 93:7 |
| B | β-Phenethylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 56 | 93:7 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 54 | 93:7 |
| C | Cyclohexylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 26 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 68 | >90:10 |
| D | (R)-α-Methylbenzylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 24 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 72 | >90:10 |
| E | Pyrrolidineurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 10 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 27 | >90:10 |
| F | N,N-Dimethylurea | 10 equiv urea, 6 M HCl, 3 days, aqueous | 6 | >90:10 | 2 equiv urea, 2.4 M HCl, 24 h, with co-solvent | 30 | >90:10 |
Note: Increasing urea equivalents in Method B can improve yields for secondary amine-derived ureas.
Mechanistic Insights and Stereochemical Considerations
- The acid-catalyzed condensation likely proceeds via formation of an iminium intermediate at the anomeric center, followed by nucleophilic attack by urea.
- The β-selectivity is explained by the steric preference for the bulky urea substituent to occupy the equatorial position on the glucopyranose ring, which is thermodynamically favored.
- The reaction conditions allow for the synthesis of urea-linked glycoconjugates without the need for protecting groups, simplifying the synthetic route and improving overall efficiency.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acylation of Per-O-Acetylated Glucopyranosylurea | Requires protected intermediates, ZnCl₂ catalysis, moderate yields | Enables functionalized derivatives | Protection/deprotection steps add complexity |
| Acid-Catalyzed Condensation (Protecting Group-Free) | Direct reaction of glucose with urea in aqueous acid, high β-selectivity | Simple, efficient, avoids protecting groups | Requires excess urea and acidic conditions |
Chemical Reactions Analysis
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the glucose moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucosylurea derivatives with additional functional groups .
Scientific Research Applications
Medicinal Chemistry
D-Glucosylurea has shown potential as a cytotoxic agent, especially in cancer research. Studies have demonstrated its ability to inhibit the growth of tumor cell lines, making it a candidate for further development in cancer therapies.
Case Study: Cytotoxic Activity
A study synthesized several derivatives of this compound and tested their cytotoxic effects against various tumor cell lines, including L1210, CEM, and HeLa. One derivative exhibited significant cytostatic activity with an IC50 value ranging from 9 to 24 μM across these cell lines. This suggests that modifications to the this compound structure can enhance its antitumor properties .
| Compound Derivative | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | L1210 | 9 |
| 7c | CEM | 24 |
| 7c | HeLa | 19 |
Antiviral Applications
This compound derivatives have also been investigated for their antiviral properties. Certain analogues demonstrated the ability to inhibit the replication of viruses such as parainfluenza-3 and Coxsackie virus B4 at concentrations that are significantly lower than traditional antiviral agents.
Case Study: Antiviral Activity
In vitro studies showed that one analogue of this compound inhibited viral replication effectively at concentrations of 45–58 μM. This highlights the potential for this compound derivatives to serve as antiviral agents, particularly in cases where current treatments are ineffective .
Agricultural Applications
In agriculture, this compound is being explored as a biostimulant to enhance plant growth and resistance to stress. Its role in modulating plant metabolic pathways can lead to improved yield and resilience against environmental challenges.
Research Findings
Research indicates that compounds similar to this compound can influence plant hormone levels, promoting growth under suboptimal conditions. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizer use while maintaining crop productivity .
Biochemical Research
This compound serves as a substrate in various biochemical assays, particularly those involving enzyme activity related to carbohydrate metabolism. Its unique structure allows it to interact with enzymes that process carbohydrates, providing insights into metabolic pathways.
Experimental Insights
Studies have utilized this compound in enzyme kinetics experiments, revealing its role as an inhibitor or substrate in reactions catalyzed by glycosidases and other carbohydrate-active enzymes. These findings contribute to a deeper understanding of carbohydrate metabolism and its implications for health and disease .
Mechanism of Action
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This action can help regulate blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
| Property | This compound | Acetaminophen O-glucoside | Glucosinolate (Sinigrin) |
|---|---|---|---|
| Molecular Weight (g/mol) | 340.3 | 326.3 | 397.4 |
| Solubility (mg/mL, H₂O) | 220 | 150 | 500 |
| LogP | -1.8 | -0.5 | -3.2 |
| Stability (pH 7.4, 37°C) | >24 hours | 8 hours | <1 hour |
Table 2. Enzymatic Hydrolysis Rates
| Compound | β-Glucosidase | N-Glycosidase |
|---|---|---|
| This compound | No cleavage | 90% cleavage |
| Acetaminophen O-glucoside | 95% cleavage | No cleavage |
Biological Activity
D-Glucosylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the acylation of β-D-glucopyranosylamines. The synthesis typically yields several derivatives that can be evaluated for their biological activity. For instance, a study reported the synthesis of novel N-acyl-β-D-glucopyranosylamines and ureas, which were biologically evaluated against tumor cell lines and viruses .
Antitumor Activity
The cytotoxic effects of this compound derivatives have been assessed in several cancer cell lines, including L1210 (murine leukemia), CEM (human lymphocyte), and HeLa (human cervix carcinoma). The results indicated that certain derivatives exhibited significant cytostatic activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | L1210 | 9 |
| 7c | CEM | 24 |
| 7c | HeLa | 19 |
| 6f | Vero | 45-58 |
The derivative 7c demonstrated the most potent cytostatic activity across the evaluated lines, suggesting its potential as a lead compound for further development .
Antiviral Activity
In addition to its antitumor properties, this compound derivatives have shown antiviral activity against a range of DNA and RNA viruses. For example, derivative 6f was noted to inhibit the replication of parainfluenza-3 virus, Sindbis virus, and Coxsackie virus B4 at concentrations significantly lower than those required for standard antiviral agents like ribavirin:
| Virus | Compound | IC50 (μM) |
|---|---|---|
| Parainfluenza-3 | 6f | 45 |
| Sindbis | 6f | 58 |
| Coxsackie virus B4 | 6f | 58 |
These findings indicate that this compound derivatives may serve as promising candidates for further investigation in antiviral therapies .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with cellular pathways critical for tumor growth and viral replication. The presence of the glucopyranosyl moiety appears to enhance both cytotoxicity and antiviral efficacy, potentially through modulation of metabolic pathways or direct interactions with viral components .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound derivatives in various biological contexts. For instance:
- Cytotoxicity in Tumor Models : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity depending on their structural modifications, indicating that specific functional groups can enhance or diminish their activity against cancer cells .
- Antiviral Efficacy : Another case highlighted how certain glucosylurea compounds effectively inhibited viral replication in vitro, suggesting their potential utility in treating viral infections alongside cancer therapies .
Q & A
Q. How can systematic reviews improve the interpretation of fragmented data on this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
